molecular formula C11H11NOS2 B3006043 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 108654-36-0

3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3006043
CAS No.: 108654-36-0
M. Wt: 237.34
InChI Key: FVQWFYNWBZZMII-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dimethylphenyl isothiocyanate with α-halo carbonyl compounds under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure but different substituents.

    Phenylthiazoles: Compounds with a thiazole ring substituted with a phenyl group.

    Thiophenes: Compounds with a sulfur-containing five-membered ring.

Uniqueness: 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the specific substitution pattern on the phenyl ring and the presence of the thioxo group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c1-7-4-3-5-9(8(7)2)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQWFYNWBZZMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)CSC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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